molecular formula C17H15BrFN5OS B305578 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No. B305578
M. Wt: 436.3 g/mol
InChI Key: UEROTGRMAJJNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as AMBF3TS and is known for its potential use in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of AMBF3TS is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been proposed that AMBF3TS may induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
AMBF3TS has been shown to exhibit potent anti-cancer activity in vitro. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. Furthermore, AMBF3TS has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism.

Advantages and Limitations for Lab Experiments

AMBF3TS has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Furthermore, it has been shown to exhibit potent anti-cancer activity against various cancer cell lines. However, there are also some limitations to using AMBF3TS in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit toxicity in certain cell types.

Future Directions

There are several future directions for research on AMBF3TS. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, there is a need for in vivo studies to evaluate its efficacy and toxicity in animal models. Finally, AMBF3TS may have potential as a lead compound for the development of novel anti-cancer drugs.

Synthesis Methods

AMBF3TS can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of AMBF3TS involves the reaction of 4-bromo-2-fluoroaniline with 3-methylphenylhydrazine to form a key intermediate. This intermediate is then reacted with thiosemicarbazide to form the final product.

Scientific Research Applications

AMBF3TS has been widely studied for its potential use in medicinal chemistry and drug discovery. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, AMBF3TS has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide

Molecular Formula

C17H15BrFN5OS

Molecular Weight

436.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C17H15BrFN5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-14-6-5-12(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

UEROTGRMAJJNQC-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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